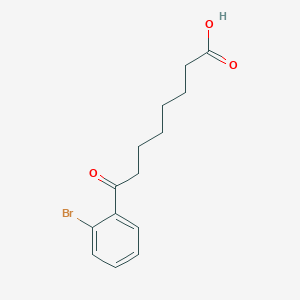

8-(2-Bromophenyl)-8-oxooctanoic acid

Description

Overview of Keto Acid Derivatives in Organic and Medicinal Chemistry Research

Keto acids, also known as oxo acids, are organic compounds characterized by the presence of both a carboxylic acid group and a ketone group. wikipedia.org This dual functionality makes them highly versatile building blocks in organic synthesis and crucial intermediates in various metabolic pathways. wikipedia.orgmdpi.com In biology, α-keto acids are particularly significant, playing key roles in the Krebs cycle and glycolysis. wikipedia.org Their chemical reactivity allows them to participate in a wide array of reactions, including esterification, nucleophilic addition, and reduction, enabling the synthesis of diverse, high-value compounds like pharmaceuticals and agrochemicals. mdpi.com

In medicinal chemistry, the keto acid motif is recognized as a "privileged structure," frequently found in natural products and synthetic compounds with significant biological activities. acs.orgdrugbank.com For instance, α-ketoamides, derived from α-keto acids, have demonstrated improved pharmacokinetic properties compared to their acid or ester counterparts. acs.org The utility of keto acids extends to their role as precursors for a range of therapeutic agents, with derivatives being investigated for conditions such as HIV infection, burns, and sepsis. drugbank.com

Academic Significance of Halogenated Phenyl-Substituted Oxooctanoic Acids

The introduction of a halogenated phenyl group onto an oxooctanoic acid scaffold introduces specific physicochemical properties that are of great interest to researchers. Halogen atoms, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The phenyl ring provides a rigid structural component and can engage in various intermolecular interactions, including pi-stacking.

The combination of a halogenated aromatic ring with a flexible aliphatic keto-acid chain creates a molecule with distinct regions of varying polarity and conformational flexibility. This structural arrangement is explored in drug design for developing enzyme inhibitors and other therapeutic agents. nih.gov For example, halogenated phenylacetic acid derivatives have been synthesized and evaluated as aldose reductase inhibitors. nih.gov The specific positioning of the bromo-substituent on the phenyl ring, as in the ortho-position of 8-(2-Bromophenyl)-8-oxooctanoic acid, can induce unique steric and electronic effects that fine-tune the molecule's chemical behavior and biological activity.

Research Gaps and Opportunities Pertaining to this compound

Despite the broad interest in keto acids and halogenated aromatic compounds, this compound remains a relatively understudied molecule. Publicly available research literature detailing its synthesis, characterization, and application is sparse. The primary sources of information are chemical supplier catalogs, which provide basic physicochemical data but lack in-depth experimental studies. bldpharm.com

This scarcity of dedicated research presents significant opportunities. There is a clear need for the development and publication of a robust and scalable synthetic route for this compound. A potential approach could involve the Friedel-Crafts acylation of bromobenzene (B47551) with a derivative of suberic acid (octanedioic acid), analogous to methods used for preparing similar aryl keto-acids. google.com

Furthermore, the potential biological activities of this compound are yet to be explored. Its structure suggests it could serve as a precursor or lead compound for novel therapeutics. Systematic investigation into its properties, including its potential as an enzyme inhibitor or as a building block for more complex molecules, could yield valuable insights and applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 898765-30-5 bldpharm.com |

| Molecular Formula | C14H17BrO3 bldpharm.com |

| Molecular Weight | 313.19 g/mol bldpharm.com |

| MDL Number | MFCD01320037 bldpharm.com |

| Purity | 97% |

| IUPAC Name | This compound |

| InChI Key | JXXGZGHLPJHEDB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

8-(2-bromophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXGZGHLPJHEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645281 | |

| Record name | 8-(2-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-30-5 | |

| Record name | 8-(2-Bromophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 2 Bromophenyl 8 Oxooctanoic Acid

Strategic Design of Synthetic Routes

Precursor Selection and Chemical Reactivity Considerations

The structure of 8-(2-bromophenyl)-8-oxooctanoic acid can be deconstructed into two primary fragments: the 2-bromophenyl unit and the 8-oxooctanoic acid chain. The selection of precursors for these fragments is governed by their commercial availability, cost, and chemical reactivity.

For the Aromatic Moiety:

Bromobenzene (B47551): A readily available and common starting material in organic synthesis. Its bromo-substituent is an ortho-, para-director in electrophilic aromatic substitution reactions, which must be considered in reactions like Friedel-Crafts acylation. tcd.iestudylib.net

For the Aliphatic Chain:

Suberic acid (Octanedioic acid): This eight-carbon dicarboxylic acid is a logical precursor for the octanoic acid chain. It can be converted into more reactive derivatives like suberoyl chloride or suberic anhydride (B1165640) to facilitate reactions.

Derivatives of Octanoic Acid: Precursors such as 8-bromooctanoic acid can also be employed. chemicalbook.comguidechem.com The synthesis of such precursors might start from compounds like 1,6-dibromohexane (B150918), which is extended via a malonic ester synthesis. patsnap.comorgoreview.compearson.commasterorganicchemistry.comlibretexts.org

The inherent reactivity of these precursors guides the synthetic strategy. For instance, the presence of a free carboxylic acid can interfere with organometallic reagents like Grignard reagents, necessitating the use of protecting groups (e.g., esters). sigmaaldrich.com Similarly, the deactivating, though ortho-, para-directing, nature of the bromine atom on the benzene (B151609) ring influences the conditions required for electrophilic substitution. studylib.netnumberanalytics.com

Convergent and Linear Synthetic Approaches

Both convergent and linear strategies can be conceptualized for the synthesis of this compound.

Key Reaction Transformations in Synthesis

The construction of this compound relies on a series of well-established reaction transformations. These include key carbon-carbon bond-forming reactions to connect the aromatic and aliphatic parts, and functional group interconversions to yield the final product.

Carbon-Carbon Bond Formation Reactions (e.g., Friedel-Crafts Acylation, Grignard Reactions)

The crucial step in the synthesis is the formation of the carbon-carbon bond between the phenyl ring and the octanoyl chain.

Friedel-Crafts Acylation: This is a powerful and direct method for forming aryl ketones. sigmaaldrich.commasterorganicchemistry.com The reaction would involve treating bromobenzene with an acylating agent derived from suberic acid, such as suberoyl chloride or suberic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tcd.iestudylib.netnumberanalytics.com The acylium ion generated acts as the electrophile, attacking the bromobenzene ring. khanacademy.org While the bromo group directs substitution to the ortho and para positions, steric hindrance may favor the formation of the para-substituted isomer, 8-(4-bromophenyl)-8-oxooctanoic acid. studylib.netsigmaaldrich.com Therefore, careful optimization would be required to maximize the yield of the desired ortho-isomer.

Grignard Reactions: An alternative C-C bond formation strategy involves a Grignard reagent. sigmaaldrich.com One route could involve the reaction of 2-bromophenylmagnesium bromide (formed from 1,2-dibromobenzene) with a protected derivative of the C8 chain, such as methyl 8-chloro-8-oxooctanoate (the acid chloride of suberic acid monomethyl ester). Grignard reagents are potent nucleophiles that react readily with carbonyl compounds like acid chlorides and esters. miracosta.eduwikipedia.orgyoutube.com A significant challenge is that Grignard reagents can react twice with acid chlorides or esters to form tertiary alcohols. youtube.com Furthermore, Grignard reagents are strong bases and are incompatible with the acidic proton of a carboxylic acid, mandating the use of an ester as a protecting group, which is later hydrolyzed. sigmaaldrich.comyoutube.com

Functional Group Interconversions (e.g., Ester Hydrolysis, Decarboxylation)

Throughout the synthesis, functional groups often need to be modified or removed to arrive at the final product.

Ester Hydrolysis: If the synthesis utilizes a protected carboxylic acid (e.g., a methyl or ethyl ester) to prevent unwanted side reactions, a final hydrolysis step is necessary. nih.govarkat-usa.orglibretexts.orgresearchgate.net This is typically achieved under either acidic or basic conditions. Basic hydrolysis (saponification), using a reagent like sodium hydroxide (B78521) in an alcohol/water mixture, yields the carboxylate salt, which is then protonated with acid to give the final carboxylic acid. chemicalbook.comlibretexts.org

Decarboxylation: The malonic ester synthesis is a classic method for preparing carboxylic acids. patsnap.comorgoreview.commasterorganicchemistry.comlibretexts.org If this route were used to construct the C8 chain, it would involve the alkylation of diethyl malonate followed by hydrolysis of the diester to a dicarboxylic acid. Upon heating, this intermediate spontaneously loses carbon dioxide (decarboxylates) to yield the desired carboxylic acid structure. pearson.commasterorganicchemistry.com For example, 1,6-dibromohexane can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to produce 8-bromooctanoic acid. epo.orggoogle.com

Optimization of Reaction Conditions and Yields

Achieving a high yield of the desired product requires systematic optimization of various reaction parameters. researchgate.netresearchgate.net For a key step like Friedel-Crafts acylation, several factors are critical. numberanalytics.com

Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are crucial. numberanalytics.com Stoichiometric amounts are often needed as the catalyst complexes with the product ketone. sigmaaldrich.com

Solvent: The solvent can influence the solubility of reagents and the reaction rate. Common solvents include dichloromethane (B109758) or carbon disulfide.

Temperature: Temperature control is essential to manage the reaction rate and prevent side reactions.

Reactant Ratio: The molar ratio of the aromatic substrate to the acylating agent can affect the outcome, particularly in preventing polysubstitution. acs.org

The table below illustrates a hypothetical optimization study for the Friedel-Crafts acylation of bromobenzene with suberoyl chloride monomethyl ester.

| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | CH₂Cl₂ | 0 to 25 | 4 | 45 |

| 2 | AlCl₃ (2.2) | CH₂Cl₂ | 0 to 25 | 4 | 65 |

| 3 | FeCl₃ (2.2) | CH₂Cl₂ | 25 | 8 | 50 |

| 4 | AlCl₃ (2.2) | CS₂ | 0 | 6 | 60 |

| 5 | AlCl₃ (2.2) | CH₂Cl₂ | -10 to 0 | 6 | 72 |

This table presents hypothetical data for illustrative purposes.

Advanced Derivatization Strategies

The unique trifunctional nature of this compound permits a variety of advanced derivatization approaches. These strategies can be broadly categorized into modifications of the carboxylic acid moiety, manipulation of the ketone functionality, and reactions involving the aromatic ring.

Modification of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a prime site for chemical modification, enabling the synthesis of esters, amides, and reduced alcohol derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule.

Amidation: The carboxylic acid can also be converted to a wide range of primary, secondary, or tertiary amides. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a suitable amine. Alternatively, direct amidation can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern reagents like tris(2,2,2-trifluoroethyl) borate, which facilitate the reaction between the carboxylic acid and an amine under milder conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, affording 8-(2-bromophenyl)-8-oxooctan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction, which proceeds via an aldehyde intermediate that is further reduced in situ.

Table 1: Examples of Carboxylic Acid Moiety Modifications

| Derivative Type | Reagents | Product |

|---|---|---|

| Ester | Methanol, H₂SO₄ | Methyl 8-(2-bromophenyl)-8-oxooctanoate |

| Amide | Oxalyl chloride, then Aniline | N-phenyl-8-(2-bromophenyl)-8-oxooctanamide |

| Alcohol | Lithium aluminum hydride | 8-(2-bromophenyl)-8-oxooctan-1-ol |

Manipulation of the Ketone Functionality

The ketone group at the 8-position offers another site for diverse chemical transformations, including reduction to a secondary alcohol, reductive amination, and carbon-carbon bond formation via Grignard reactions.

Reduction to Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding 8-(2-bromophenyl)-8-hydroxyoctanoic acid. This reduction can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, as it typically does not reduce the carboxylic acid or the aromatic ring.

Reductive Amination: This process involves the conversion of the ketone into an amine. The reaction proceeds through an imine intermediate, formed by the reaction of the ketone with an amine (such as ammonia (B1221849) or a primary amine) in the presence of a dehydrating agent. The imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium cyanoborohydride or catalytic hydrogenation.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the ketone allows for the introduction of a new alkyl or aryl group at the 8-position, forming a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds and increasing the molecular complexity of the parent compound. It is important to note that the carboxylic acid proton is acidic and will react with the Grignard reagent. Therefore, it is often necessary to protect the carboxylic acid group (e.g., as an ester) before performing the Grignard reaction.

Table 2: Examples of Ketone Functionality Manipulations

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | Sodium borohydride | 8-(2-bromophenyl)-8-hydroxyoctanoic acid |

| Reductive Amination | Ammonia, Sodium cyanoborohydride | 8-Amino-8-(2-bromophenyl)octanoic acid |

| Grignard Reaction | Methylmagnesium bromide (on esterified starting material) | 8-(2-Bromophenyl)-8-hydroxy-8-methyloctanoic acid |

Aromatic Substitution and Further Halogenation

The 2-bromophenyl group provides a handle for further functionalization through aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acyl group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the acyl group. This could potentially allow for the displacement of the bromine atom by strong nucleophiles under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include the Suzuki coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These reactions offer a versatile platform for introducing a wide array of functional groups onto the aromatic ring.

Table 3: Examples of Aromatic Ring Modifications

| Reaction Type | Reagents and Catalyst | Product |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, base | 8-Oxo-8-([1,1'-biphenyl]-2-yl)octanoic acid |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, ligand, base | 8-(2-(Phenylamino)phenyl)-8-oxooctanoic acid |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, base | 8-Oxo-8-(2-(phenylethynyl)phenyl)octanoic acid |

Synthesis of Stereoisomers and Enantioselective Approaches

The ketone at the 8-position is a prochiral center, and its reduction leads to the formation of a stereocenter. This opens up possibilities for the synthesis of enantiomerically pure or enriched stereoisomers of the corresponding secondary alcohol.

Stereoselective Reduction of the Ketone: The reduction of the ketone can be performed using chiral reducing agents to achieve an enantioselective synthesis of one of the alcohol enantiomers. A well-established method involves the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane®) or chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). These reagents create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other.

Asymmetric Synthesis: An alternative to stereoselective reduction is the asymmetric synthesis of the chiral alcohol from a different starting material. This could involve, for example, the use of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction.

Chiral Resolution: If a racemic mixture of the alcohol is synthesized, the enantiomers can be separated through chiral resolution. A common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts have different physical properties and can often be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be liberated by treatment with acid. Another approach is to form diastereomeric esters by reacting the racemic alcohol with a chiral carboxylic acid or its derivative, followed by chromatographic separation of the diastereomers and subsequent hydrolysis of the ester.

Table 4: Approaches to Stereoisomer Synthesis

| Approach | Method | Key Reagents/Auxiliaries |

|---|---|---|

| Stereoselective Reduction | Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst, Borane |

| Chiral Resolution | Formation of Diastereomeric Salts | (R)- or (S)-1-Phenylethylamine |

| Chiral Resolution | Formation of Diastereomeric Esters | Chiral carboxylic acid (e.g., Mosher's acid) |

Advanced Spectroscopic and Analytical Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Connectivity Analysis

Proton (¹H) NMR spectroscopy is a primary tool for determining the number of different types of protons in a molecule, their electronic environments, and their connectivity. In the case of 8-(2-Bromophenyl)-8-oxooctanoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the octanoic acid chain.

The protons on the substituted benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these signals would depend on the coupling between adjacent protons, providing information about the substitution pattern. The aliphatic protons of the octanoic acid chain would be observed in the upfield region (δ 1.0-3.0 ppm). The protons alpha to the carbonyl group and the carboxylic acid group would be the most deshielded among the aliphatic protons. The terminal carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield shift (δ 10-12 ppm). libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄Br) | 7.2 - 7.8 | Multiplet |

| -CH₂- (alpha to C=O) | ~ 2.9 | Triplet |

| -CH₂- (alpha to COOH) | ~ 2.3 | Triplet |

| Aliphatic (-CH₂-)n | 1.2 - 1.8 | Multiplets |

| Carboxylic Acid (-COOH) | 10 - 12 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the ketone and the carboxylic acid would be the most deshielded, appearing significantly downfield (δ 170-210 ppm). libretexts.org The aromatic carbons would resonate in the range of δ 120-140 ppm, with the carbon atom attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the octanoic acid chain would appear in the upfield region (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 195 - 205 |

| Carboxylic Acid Carbonyl (COOH) | 175 - 185 |

| Aromatic (C-Br) | 118 - 122 |

| Aromatic (other) | 125 - 135 |

| -CH₂- (alpha to C=O) | 38 - 45 |

| -CH₂- (alpha to COOH) | 33 - 38 |

| Aliphatic (-CH₂-)n | 24 - 30 |

Two-Dimensional NMR Techniques for Complex Structure Determination

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the aliphatic chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). These techniques would be crucial in definitively connecting the 2-bromophenyl moiety to the 8-oxo position of the octanoic acid chain.

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₇BrO₃), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks separated by two mass units.

Table 3: Expected HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₄H₁₇⁷⁹BrO₃ | [M]⁺ | 312.0361 |

| C₁₄H₁₇⁸¹BrO₃ | [M+2]⁺ | 314.0341 |

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling (in vitro models)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This is particularly useful for structural elucidation and for identifying metabolites in complex biological matrices.

In an in vitro model, if this compound were subjected to metabolic processes, MS/MS could be used to identify potential metabolites. Common metabolic transformations include hydroxylation, oxidation, or conjugation. By comparing the fragmentation pattern of the parent compound with those of potential metabolites, the site of metabolic modification could be determined. For example, a characteristic loss of a water molecule (18 Da) might indicate hydroxylation, while the addition of a specific mass would suggest conjugation with endogenous molecules. The fragmentation of the parent ion would likely involve cleavage at the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions that could be used as markers for the identification of related metabolites.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity, identifying and quantifying impurities, and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools frequently employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Diastereomeric/Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of "this compound." Its versatility allows for the separation of the main compound from by-products, starting materials, and degradation products. Furthermore, specialized chiral HPLC methods are crucial for the separation and quantification of its enantiomers, which is of significant importance if the compound possesses a stereocenter.

A typical HPLC method for purity analysis of bromophenolic compounds involves reversed-phase chromatography. nih.govmdpi.com A C18 or C8 column is often employed as the stationary phase, offering good retention and separation for moderately polar compounds like "this compound." The mobile phase usually consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com

Method validation for such an analysis is critical and is performed according to ICH guidelines to ensure the method is accurate, precise, specific, and robust. chemmethod.com This involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govchemmethod.com

For the determination of enantiomeric ratios, chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, often with additives to improve resolution. chromatographyonline.com

Below are representative data tables illustrating typical HPLC parameters and validation results for the analysis of "this compound."

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Table 3: Example Chiral HPLC Method for Enantiomeric Ratio Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of "this compound," derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netcolostate.edu

The most common derivatization strategies for carboxylic acids are esterification and silylation. colostate.edugcms.cz Esterification, often to form methyl esters, can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. colostate.edu Silylation involves replacing the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a mass spectrometer. The mass spectrometer provides not only quantitative information but also structural information based on the fragmentation pattern of the molecule, which aids in the unequivocal identification of the compound and any related impurities.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed |

| Esterification | Diazomethane, Methanol/HCl | Methyl ester |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ester |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester |

Table 5: Illustrative GC-MS Parameters for the Analysis of a Derivatized Compound

| Parameter | Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

Computational Chemistry and in Silico Modeling for Mechanistic Understanding

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in predicting the electronic structure and reactivity of 8-(2-Bromophenyl)-8-oxooctanoic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution would reveal sites susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld analysis) would quantify the charge distribution, providing insights into the polarity of bonds and the reactivity of specific atoms.

These quantum mechanical descriptors provide a foundational understanding of the molecule's intrinsic chemical behavior.

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation (non-clinical protein targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations against various non-clinical protein targets could generate hypotheses about its potential biological interactions.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The 3D coordinates of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Algorithm: A docking program would systematically sample a vast number of orientations and conformations of the ligand within the protein's binding site.

Scoring Function: Each generated pose would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.

The results would be analyzed to identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine atom) that stabilize the ligand-protein complex. This information is crucial for generating testable hypotheses about the molecule's function.

Table 1: Hypothetical Molecular Docking Results for this compound against Illustrative Protein Targets

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Generic Kinase (e.g., 1ATP) | -7.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |

| Generic Hydrolase (e.g., 1A2B) | -6.8 | Ser195, His57 | Hydrogen Bond, Hydrophobic |

| Bromodomain (e.g., 3UVW) | -8.2 | Asn140, Tyr97 | Halogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations would be used to study the time-dependent behavior of this compound, both in isolation and when complexed with a protein target. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility and the stability of its interactions.

Key applications include:

Conformational Analysis: An MD simulation of the isolated molecule in a solvent (e.g., water) would reveal its preferred conformations. The long octanoic acid chain allows for significant flexibility, and these simulations would identify the most populated and energetically favorable shapes.

Binding Stability: For a ligand-protein complex identified through docking, an MD simulation would assess its stability over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms would be monitored. A stable RMSD trajectory suggests a stable binding mode.

Interaction Dynamics: MD simulations allow for detailed analysis of the persistence of specific interactions, such as hydrogen bonds or salt bridges, providing a more dynamic and realistic picture of the binding event than static docking poses.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Principles

Should a set of analogous compounds with measured biological activity be available, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling could be employed to derive design principles.

QSAR Modeling: A QSAR model is a mathematical equation that relates the chemical structures of a series of compounds to their biological activity. wikipedia.org For a series of molecules including this compound, various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and quantum chemical parameters) would be calculated. Statistical methods would then be used to build a model that predicts activity based on these descriptors. wikipedia.org Such a model could guide the design of new compounds with potentially improved activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com If several active compounds with similar mechanisms are known, a pharmacophore model could be generated based on their common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, halogen bond donors). This model would serve as a 3D query to screen large compound libraries for new molecules that fit the required features, or to guide the modification of the this compound scaffold to better match the pharmacophore. dovepress.commdpi.com

In Vitro Biological Research Applications and Mechanistic Investigations

Role as Chemical Probes and Building Blocks in Chemical Biology

While the structure of 8-(2-Bromophenyl)-8-oxooctanoic acid suggests potential as a synthetic building block due to its functional groups (a carboxylic acid and a bromophenyl ketone), no specific applications as a chemical probe or synthetic precursor in chemical biology research have been documented in available literature.

Following a comprehensive search for scientific literature concerning "this compound," it has been determined that there is no available research data corresponding to the specific topics outlined in the request. Searches for in vitro biological applications, its use in Proteolysis-Targeting Chimeras (PROTACs), its role in bioorthogonal chemical tools, or its metabolic fate and biotransformation pathways did not yield any relevant results.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or mechanistic investigations for the following sections as requested:

In Vitro Metabolic Fate and Biotransformation Pathways

Enzymatic Reaction Phenotyping (e.g., Cytochrome P450 and Aldehyde Oxidase involvement)

Without primary or secondary research sources detailing these aspects of "this compound," any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Future Research Directions and Broader Academic Implications

Exploration of Underexplored Biological Targets for In Vitro Studies

The biological activities of 8-(2-bromophenyl)-8-oxooctanoic acid remain largely uncharacterized. A crucial future direction would be to screen this compound against a wide array of biological targets in vitro to identify potential therapeutic applications. Based on the structural motifs present in the molecule, several classes of enzymes and receptors could be considered as starting points for these investigations.

For instance, compounds with similar carboxylic acid moieties have been explored for their inhibitory effects on various enzymes. A pertinent example is the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which was identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division. researchgate.netmdpi.comnih.govdongguk.edu This suggests that this compound could be evaluated for its potential to modulate the activity of kinases and other enzymes involved in cell signaling pathways.

Future in vitro studies could therefore focus on a panel of enzymes, including but not limited to:

Kinases: A broad screening against various kinase families could reveal specific inhibitory activities.

Dehydrogenases: The keto-acid functionality suggests potential interactions with dehydrogenases.

Proteases: The aromatic and acidic features might allow for binding to the active sites of certain proteases.

Nuclear Receptors: The lipophilic nature of the molecule could facilitate interaction with nuclear receptors.

Development of Advanced Analytical Platforms for Metabolite Detection

Understanding the metabolic fate of this compound is essential for any potential therapeutic development. Future research should focus on developing sophisticated analytical methods to identify and quantify its metabolites in biological systems. Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental.

These platforms would enable the elucidation of metabolic pathways, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. Identifying the major metabolites would be critical for understanding the compound's pharmacokinetic profile and potential toxicity.

Integration with Systems Biology Approaches for Network Perturbation Analysis

Systems biology offers a holistic approach to understanding the effects of a compound on complex biological networks. nih.gov Once initial biological targets are identified, systems biology methodologies can be employed to analyze the downstream effects of this compound on cellular pathways and networks. nih.gov

This could involve:

Transcriptomics: Analyzing changes in gene expression profiles in cells treated with the compound to understand its impact on cellular function.

Proteomics: Investigating alterations in protein expression and post-translational modifications to map the compound's influence on cellular signaling.

Metabolomics: Studying the changes in the cellular metabolome to gain a comprehensive view of the biochemical perturbations induced by the compound.

Contribution to the Understanding of Structure-Reactivity and Structure-Biological Activity Relationships in Organic Chemistry

The study of this compound and its derivatives can contribute significantly to the fundamental principles of structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the chemical structure—for example, by altering the position of the bromine atom on the phenyl ring, changing the length of the alkyl chain, or modifying the carboxylic acid group—researchers can gain valuable insights into how these structural changes affect the compound's chemical reactivity and biological activity. mdpi.comnih.gov

For instance, studies on phenoxyacetic acid derivatives have shown that the position and number of halogen substituents on the aromatic ring can significantly influence the molecule's reactivity and biological effects. mdpi.com Similarly, research on bisphosphonates has demonstrated how modifications to the side chain can dramatically alter their biological potency and mechanism of action. nih.gov

A systematic SAR study of this compound analogues could help to:

Identify the key pharmacophoric features responsible for any observed biological activity.

Optimize the lead compound to enhance its potency and selectivity.

Develop predictive models for the biological activity of related compounds.

This line of inquiry would not only advance our understanding of this specific class of molecules but also contribute to the broader field of medicinal chemistry and drug design.

Q & A

Q. What are the standard synthetic routes for 8-(2-Bromophenyl)-8-oxooctanoic acid, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves Friedel-Crafts acylation of 2-bromobenzene with suberic acid derivatives. Key steps include:

- Reagent selection : Use of catalysts like AlCl₃ or FeCl₃ to facilitate acylation .

- Temperature control : Maintaining reaction temperatures below 50°C to avoid side reactions (e.g., over-acylation or decomposition) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with NMR and LC-MS validation for purity . Yield optimization requires stoichiometric precision of the acyl chloride intermediate and inert atmosphere conditions to prevent hydrolysis .

Q. How do the physical properties (e.g., solubility, melting point) of this compound influence its experimental handling?

- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane, necessitating solvent choice for reactions .

- Melting point : Reported analogs (e.g., 8-(4-Bromophenyl)-8-oxooctanoic acid) lack precise melting points, suggesting thermal instability; storage at -20°C is recommended .

- Handling : Hygroscopic nature requires desiccated storage and glovebox use for moisture-sensitive reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key peaks include the carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ ~7.5 ppm for ortho-bromophenyl) .

- Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion [M-H]⁻ at m/z 313 (C₁₄H₁₇BrO₃) .

- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC (Proteolysis-Targeting Chimera) design for HDAC inhibition studies?

- Linker integration : The carboxylic acid group facilitates conjugation to HDAC inhibitors (e.g., suberoylanilide hydroxamic acid) via EDC/NHS coupling, while the bromophenyl moiety enhances cell permeability .

- Case study : In PROTACs targeting HDAC8, the compound served as a linker between the HDAC-binding motif and E3 ligase recruiter (e.g., VHL ligand), achieving DC₅₀ values <100 nM in neuroblastoma models .

- Validation : Western blotting for ubiquitination markers (e.g., polyubiquitin chains) and HDAC8 degradation kinetics .

Q. What contradictions exist in reported metabolic pathways of 8-aryl-8-oxooctanoic acid derivatives, and how can they be resolved experimentally?

- Contradiction : Studies on 8-cyclopentadienyl-8-oxooctanoic acid (⁹⁹ᵐTc-CpTTOA) suggest hepatic β-oxidation as the primary pathway , while other analogs show renal clearance dominance .

- Resolution : Isotopic labeling (e.g., ¹⁴C tracing) combined with HPLC-MS metabolite profiling in hepatocyte models can clarify tissue-specific metabolism .

- Experimental design : Compare in vivo biodistribution in healthy vs. CCl₄-treated mice (impaired β-oxidation) to assess metabolic route dependency .

Q. What are the methodological challenges in using this compound for radiopharmaceutical synthesis, and how are they addressed?

- Radiolabeling : Chelation with ⁹⁹ᵐTc requires replacing the bromine atom, which may alter pharmacokinetics. Alternative strategies include:

- Pre-targeting : Use a bifunctional chelator (e.g., DOTA) conjugated to the carboxylic acid group .

- Double-ligand transfer : Employ CrCl₃ and Cr(CO)₆ to stabilize ⁹⁹ᵐTc incorporation without bromine displacement .

Q. How do structural modifications (e.g., bromine position, chain length) impact the biological activity of 8-aryl-8-oxooctanoic acids?

- Bromine position : 2-Bromophenyl analogs exhibit higher HDAC inhibitory activity than 4-bromophenyl derivatives due to steric effects enhancing target binding .

- Chain length : Octanoic acid (C8) optimizes linker flexibility for PROTACs, whereas shorter chains (C6) reduce degradation efficiency .

- Validation : Molecular docking simulations (e.g., HDAC8 active site) and SPR binding assays .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.